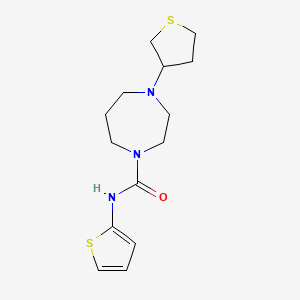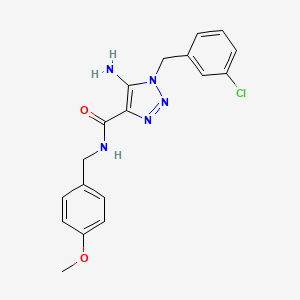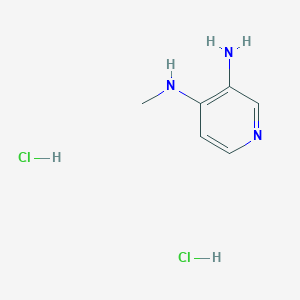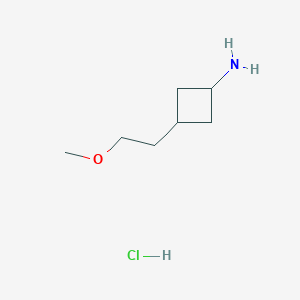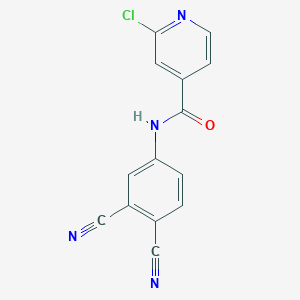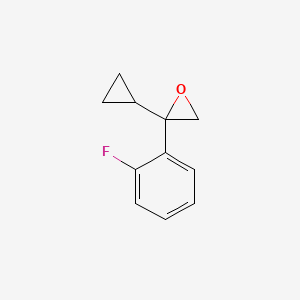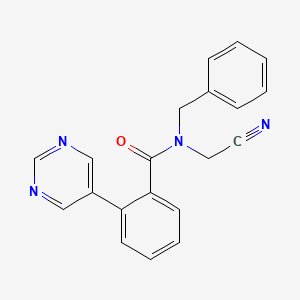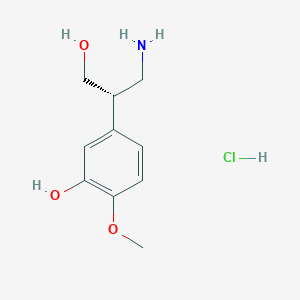![molecular formula C19H23N3O3 B2463521 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034440-00-9](/img/structure/B2463521.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with a multifaceted structure. This compound belongs to the family of methanone derivatives, characterized by the presence of both isoquinoline and benzimidazole moieties. Its unique structure lends it a variety of chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethoxy-3,4-dihydroisoquinoline and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole.
Condensation Reaction: The key step involves a condensation reaction between the isoquinoline and benzimidazole derivatives.
Reaction Conditions: This reaction is typically carried out in the presence of a base such as potassium carbonate, with a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 120°C to facilitate the condensation process.
Purification: The final compound is purified using column chromatography to obtain the desired product in high purity.
Industrial Production Methods
For industrial production, these synthetic routes may be optimized for large-scale synthesis. Continuous flow reactors and automated systems can be employed to enhance yield and reproducibility, ensuring the compound is produced efficiently and cost-effectively.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Typically leads to the formation of hydroxylated or carboxylated derivatives.
Reduction: Yields reduced forms of the isoquinoline or benzimidazole rings.
Substitution: Produces alkylated derivatives with modified side chains.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows it to participate in various organic reactions, making it useful in synthetic organic chemistry.
Biology
Biologically, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is researched for its potential therapeutic properties. It has been studied for its effects on certain enzymes and receptors, suggesting possible applications in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, it is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its robust chemical properties make it suitable for incorporation into more complex industrial processes.
作用机制
The compound exerts its effects primarily through its interaction with molecular targets within the cell. It binds to specific enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact mechanism can vary depending on the biological system and the target molecule involved. its ability to modulate enzyme activity and receptor binding suggests a multifaceted mode of action.
相似化合物的比较
Compared to other methanone derivatives, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone stands out due to its dual isoquinoline and benzimidazole moieties. Similar compounds include:
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)(1H-benzo[d]imidazol-5-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(2H-benzo[d]imidazol-4-yl)methanone
These compounds share structural similarities but differ in the substitution patterns on the isoquinoline and benzimidazole rings, leading to variations in their chemical and biological properties
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-8-12-5-6-22(10-14(12)9-18(17)25-2)19(23)13-3-4-15-16(7-13)21-11-20-15/h8-9,11,13H,3-7,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZGGYFMUYMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCC4=C(C3)NC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
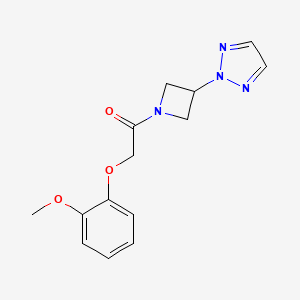
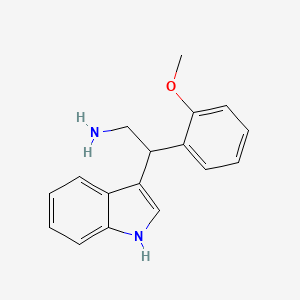
![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
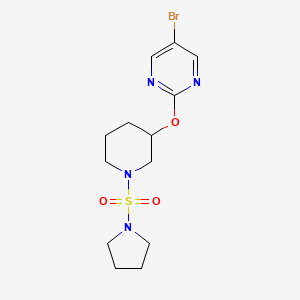
![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)
